3-Methoxyquinoxaline-6-carbaldehyde
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Overview
Description
3-Methoxyquinoxaline-6-carbaldehyde is a heterocyclic compound with the molecular formula C10H8N2O2. It belongs to the quinoxaline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a quinoxaline core substituted with a methoxy group at the 3-position and an aldehyde group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxyquinoxaline-6-carbaldehyde typically involves the condensation of 3-methoxyaniline with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate diimine, which cyclizes to form the quinoxaline ring. The aldehyde group is introduced via formylation using reagents such as Vilsmeier-Haack or Duff reaction conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-Methoxyquinoxaline-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 3-Methoxyquinoxaline-6-carboxylic acid.
Reduction: 3-Methoxyquinoxaline-6-methanol.
Substitution: Various substituted quinoxalines depending on the nucleophile used.
Scientific Research Applications
3-Methoxyquinoxaline-6-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Methoxyquinoxaline-6-carbaldehyde involves its interaction with biological targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The methoxy group enhances the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxyquinoline-6-carbaldehyde
- 3-Methoxyquinoxaline
- 6-Methoxyquinoxaline
Uniqueness
3-Methoxyquinoxaline-6-carbaldehyde is unique due to the presence of both a methoxy and an aldehyde group on the quinoxaline core. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other similar compounds. The aldehyde group allows for covalent interactions with biological targets, while the methoxy group enhances lipophilicity and cellular uptake .
Properties
Molecular Formula |
C10H8N2O2 |
---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
3-methoxyquinoxaline-6-carbaldehyde |
InChI |
InChI=1S/C10H8N2O2/c1-14-10-5-11-8-3-2-7(6-13)4-9(8)12-10/h2-6H,1H3 |
InChI Key |
BYOYSHABDCZZAO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C2C=CC(=CC2=N1)C=O |
Origin of Product |
United States |
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